molecular formula C₂₂H₄₃N₅O₁₃ B1148207 BB-K31 CAS No. 50896-99-6

BB-K31

货号: B1148207
CAS 编号: 50896-99-6
分子量: 585.6
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BB-K31, also known as Amikacin, is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat severe bacterial infections caused by Gram-negative bacteria. The compound has a molecular formula of C22H43N5O13 and a molecular weight of 585.6 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

BB-K31 is synthesized from kanamycin A through a series of chemical reactions. The process involves the acylation of kanamycin A with L-(−)-γ-amino-α-hydroxybutyric acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the selective acylation of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by its chemical modification to yield this compound. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

化学反应分析

Types of Reactions

BB-K31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .

科学研究应用

BB-K31 has a wide range of scientific research applications, including:

作用机制

BB-K31 exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the initiation complex formation, causing misreading of mRNA and ultimately leading to bacterial cell death. The primary molecular targets of this compound are the ribosomal RNA and associated proteins involved in protein synthesis.

相似化合物的比较

Similar Compounds

    Kanamycin A: The parent compound from which BB-K31 is derived.

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Tobramycin: An aminoglycoside antibiotic used to treat similar bacterial infections.

Uniqueness of this compound

This compound is unique due to its enhanced activity against a broader spectrum of Gram-negative bacteria compared to other aminoglycosides. It is also less susceptible to bacterial resistance mechanisms, making it a valuable option for treating multidrug-resistant infections.

生物活性

BB-K31 is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, notable for its enhanced antibacterial properties against a range of Gram-negative and some Gram-positive bacteria. This compound has garnered attention due to its effectiveness against multi-drug resistant (MDR) strains, making it a significant candidate in the ongoing battle against antibiotic resistance.

This compound functions primarily by binding to the bacterial ribosome, which inhibits protein synthesis. This action leads to misreading of mRNA, ultimately resulting in bacterial cell death. The compound's structural modifications enhance its stability and efficacy, particularly against resistant strains such as Pseudomonas aeruginosa and Escherichia coli .

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity, particularly effective against:

  • Gram-negative bacteria : Such as Pseudomonas aeruginosa, Escherichia coli, and others.
  • Gram-positive bacteria : Limited efficacy but includes some strains.

Comparative Activity Table

CompoundSpectrum of ActivityUnique Features
This compoundBroad (Gram-negative & some Gram-positive)Enhanced stability; effective against resistant strains
AmikacinBroad (Gram-negative)Higher toxicity; used in severe infections
GentamicinBroad (Gram-negative)Different resistance patterns; used in various infections
TobramycinBroad (especially Pseudomonas)More effective against specific pathogens

Resistance Mechanisms

This compound has shown effectiveness against bacterial strains that have developed resistance to other aminoglycosides. Its unique structure allows it to evade some common resistance mechanisms, such as enzymatic modification by aminoglycoside-modifying enzymes .

Clinical Applications

  • Efficacy Against MDR Strains :
    • A study evaluated this compound's effectiveness against various MDR E. coli strains. Results indicated that this compound maintained significant antibacterial activity even when other antibiotics failed .
  • Pharmacokinetics and Safety :
    • Research has assessed the pharmacokinetic profile of this compound, revealing a favorable balance between efficacy and safety, crucial for clinical applications. It demonstrated low toxicity levels while maintaining high antibacterial activity .

Laboratory Studies

  • In vitro Studies : Laboratory tests have confirmed that this compound effectively inhibits the growth of several pathogens at concentrations lower than those required for traditional aminoglycosides. This suggests potential for use in treating infections where conventional therapies are ineffective .
  • Mechanistic Insights : Crystal structure analysis has elucidated how this compound binds within the ribosomal active site, revealing critical interactions that could inform further optimization efforts .

属性

CAS 编号

50896-99-6

分子式

C₂₂H₄₃N₅O₁₃

分子量

585.6

同义词

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine; _x000B_(R)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-(4-am

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。